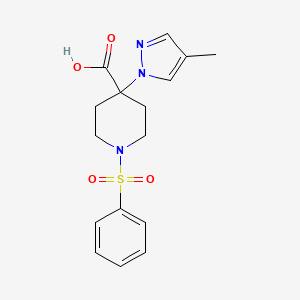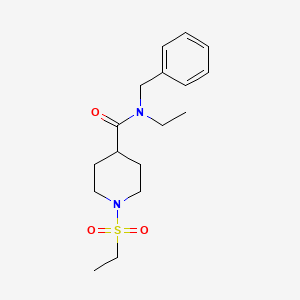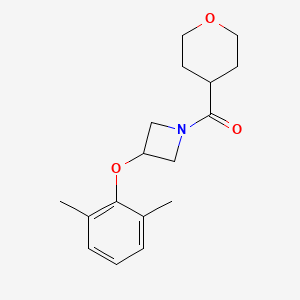![molecular formula C18H22N2O3S B5379364 N-isopropyl-2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5379364.png)
N-isopropyl-2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide, also known as IMP-5, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound is of particular interest due to its potential use as a drug candidate for the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of N-isopropyl-2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response, as well as the activity of certain kinases that are involved in cell signaling pathways.
Biochemical and Physiological Effects
N-isopropyl-2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, it has been shown to have antibacterial properties against a number of different bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-isopropyl-2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, one limitation of using N-isopropyl-2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research on N-isopropyl-2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide. One area of interest is its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential use as a treatment for cancer, either alone or in combination with other drugs. Additionally, research could be conducted to further elucidate its mechanism of action and to identify potential side effects or toxicity issues.
Méthodes De Synthèse
The synthesis of N-isopropyl-2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide involves a series of chemical reactions that begin with the starting material 2-methylbenzene-1-sulfonyl chloride. This compound is reacted with 2-methylaniline in the presence of a base to form the intermediate compound 2-methyl-N-(2-methylphenyl)benzenesulfonamide. This intermediate is then reacted with N-isopropyl-2-aminoacetamide to form the final product, N-isopropyl-2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide.
Applications De Recherche Scientifique
N-isopropyl-2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide has been studied extensively for its potential use as a drug candidate for the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Research has also been conducted on its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-methyl-5-[(2-methylphenyl)sulfamoyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12(2)19-18(21)16-11-15(10-9-13(16)3)24(22,23)20-17-8-6-5-7-14(17)4/h5-12,20H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYDUVGAKAHLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(1S,3R)-3-amino-N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5379298.png)


![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5379318.png)
![1-{3-[2-(3,5-dimethyl-1-benzofuran-2-yl)-1H-imidazol-1-yl]propyl}pyrrolidin-2-one](/img/structure/B5379323.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(ethylthio)ethyl]acetamide](/img/structure/B5379326.png)




![2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol](/img/structure/B5379368.png)
![N-ethyl-N-[(2-ethyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-3-furyl)methyl]ethanamine](/img/structure/B5379372.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5379380.png)